3-Methylsulfonyl-4-(trifluoromethyl)thiolane
Overview
Description
3-Methylsulfonyl-4-(trifluoromethyl)thiolane (3-MST) is an organic compound with a unique structure and properties. It is a colorless liquid that is insoluble in water and has a boiling point of 129°C. 3-MST is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in various reactions. It has also been used in the development of new pharmaceuticals, in the synthesis of polymers, and in the production of fine chemicals.
Scientific Research Applications
3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the synthesis of polymers, in the development of new pharmaceuticals, and in the production of fine chemicals. Additionally, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in the synthesis of novel compounds, such as 1,3,5-trisubstituted thioethers, and as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is based on its ability to form a sulfonium salt intermediate upon reaction with a nucleophile. This sulfonium salt intermediate is then able to undergo a nucleophilic substitution reaction with a variety of nucleophiles, such as alcohols, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane are largely unknown due to the lack of available research. However, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane has been used in the synthesis of novel compounds, such as 1,3,5-trisubstituted thioethers, which have been shown to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methylsulfonyl-4-(trifluoromethyl)thiolane in lab experiments include its low cost, its ease of handling, and its high reactivity. Additionally, 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is a colorless liquid that is insoluble in water and has a boiling point of 129°C, making it ideal for use in a variety of laboratory settings. The main limitation of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is its lack of availability, as it is not commercially available and must be synthesized in the laboratory.
Future Directions
The future directions of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane research include further exploration of its potential applications in the synthesis of novel compounds and the development of new pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane is needed in order to better understand its potential uses in medicine. Finally, further research into the mechanism of action of 3-Methylsulfonyl-4-(trifluoromethyl)thiolane could lead to the development of more efficient and cost-effective ways to synthesize the compound.
properties
IUPAC Name |
3-methylsulfonyl-4-(trifluoromethyl)thiolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2S2/c1-13(10,11)5-3-12-2-4(5)6(7,8)9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFMLLMNJHSYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CSCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180005 | |
Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2230800-20-9 | |
Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2230800-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, tetrahydro-3-(methylsulfonyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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